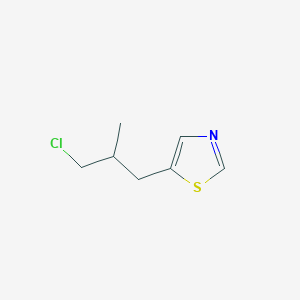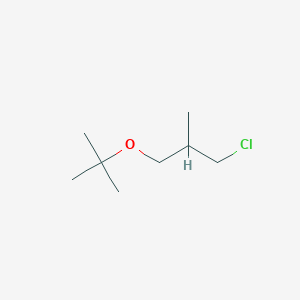
1-(Tert-butoxy)-3-chloro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)-3-chloro-2-methylpropane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloro-2-methylpropane can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-methylpropene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl alcohol acting as both the solvent and the reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butoxy)-3-chloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
Substitution: Products include alcohols, amines, and other substituted derivatives.
Elimination: Alkenes are the primary products of elimination reactions.
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their properties.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is used in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butoxy)-3-chloropropane: Similar structure but lacks the methyl group.
1-(Tert-butoxy)-2-chloropropane: Similar structure but with the chlorine atom on a different carbon.
1-(Tert-butoxy)-3-bromo-2-methylpropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(Tert-butoxy)-3-chloro-2-methylpropane is unique due to the specific positioning of the tert-butoxy, chlorine, and methyl groups, which influence its reactivity and applications. The presence of the tert-butoxy group provides steric hindrance, making it distinct from other alkyl halides and affecting its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C8H17ClO |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
LDYKXUGMAGABHG-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

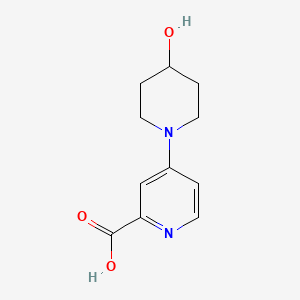
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
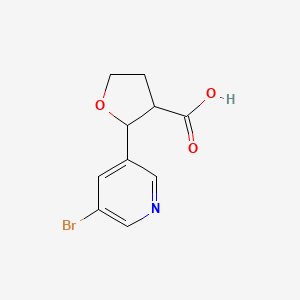
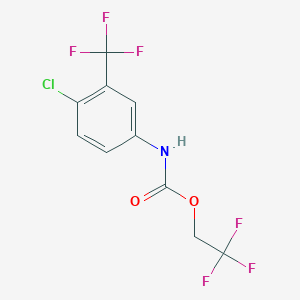
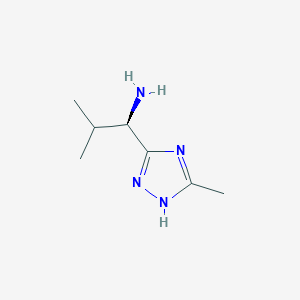
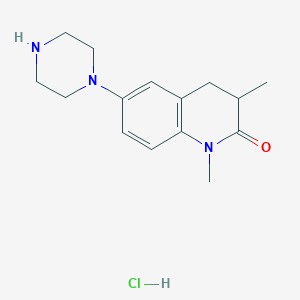
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
